![molecular formula C23H29N3O4S B2484884 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide CAS No. 392321-32-3](/img/structure/B2484884.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide
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Overview
Description
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide” is a complex organic compound that contains an adamantyl group . The adamantyl group is a polycyclic cage molecule with high symmetry and remarkable properties . It is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, 1-adamantyl-3-pyridyl-prop-2-en-1-one reacts with substituted phenylhydrazine to form trisubstituted 4,5-dihydropyrazoles .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be analyzed using various spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies . The density functional theoretical computations can be performed to derive the optimized geometry, vibrational wavenumbers with FT-IR intensity, HOMO–LUMO energies, and several thermodynamic properties in the ground state .Chemical Reactions Analysis
Adamantane derivatives undergo a variety of chemical reactions. For example, the reaction of 1-adamantyl-3-pyridyl-prop-2-en-1-one with substituted phenylhydrazine results in the formation of trisubstituted 4,5-dihydropyrazoles . Also, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .Scientific Research Applications
- Compound 3 , N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, was created by reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. It exhibited significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity .
- In vitro studies demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, and Pseudomonas aeruginosa, as well as the yeast-like pathogenic fungus Candida albicans .
Antiviral Activity Against Dengue Virus (DENV)
Antimicrobial Properties
Anti-Influenza Activity
Future Directions
The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
It’s known that adamantane derivatives have been used in various medical applications
Mode of Action
It’s known that adamantane derivatives can interact with their targets through noncovalent interactions . The strength of these interactions can be influenced by the presence of halogen substitutions .
Biochemical Pathways
Adamantane derivatives have been known for their diverse applications in the medical, agricultural and material science fields
Result of Action
It’s known that adamantane derivatives can have diverse effects depending on their specific targets and mode of action
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-26(20(27)16-8-17(28-2)19(30-4)18(9-16)29-3)22-25-24-21(31-22)23-10-13-5-14(11-23)7-15(6-13)12-23/h8-9,13-15H,5-7,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNRUQJFIIXFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide |
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